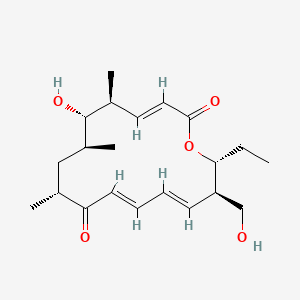

Mycinolide IV

Description

Contextualization within Macrolide Natural Products Research

Macrolide antibiotics are a clinically vital class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxysugar residues are attached. organicchemistry.eu They are particularly important for their activity against Gram-positive bacteria. researchgate.net Mycinolide IV is the aglycone precursor to the mycinamicin family of antibiotics, placing it firmly within this significant area of research. organicchemistry.eu The mycinamicins themselves are 16-membered macrolides that exhibit strong antimicrobial properties. researchgate.net The structural complexity and biological activity of macrolides like the mycinamicins have made their aglycones, such as this compound, prominent subjects of study. organicchemistry.eu Research into these compounds is driven by the need to understand their biosynthesis, develop efficient synthetic routes to access them and their analogues, and to potentially engineer novel antibiotics to combat rising antimicrobial resistance.

Historical Perspective of this compound Research

The story of this compound is intrinsically linked to the discovery and investigation of the mycinamicin antibiotics.

The mycinamicin antibiotics were first reported in 1980 following their isolation from the fermentation broth of Micromonospora sp. A-11725. rsc.org In 1981, the aglycones of the mycinamicins, this compound and Mycinolide V, were isolated and their structures were determined. nih.gov The initial structural elucidation of these complex molecules relied on a combination of physico-chemical properties and spectroscopic methods available at the time, such as nuclear magnetic resonance (NMR) and mass spectrometry. rsc.orgnih.govyoutube.com These early efforts laid the groundwork for a deeper understanding of this new family of macrolides and their biosynthetic origins. rsc.org

The intricate architecture of this compound has made it a formidable and attractive target for synthetic chemists. The development of methods for its total synthesis has evolved significantly, showcasing advances in organic chemistry. Modern synthetic strategies often employ a convergent approach, where complex fragments of the molecule are synthesized independently before being coupled together. organicchemistry.eu Key steps in these syntheses have included asymmetric vinylogous Mukaiyama aldol (B89426) reactions, branch-selective hydroformylations, and innovative macrocyclization techniques like stannoxane-mediated transesterification. thieme-connect.comnih.govnih.gov These synthetic endeavors are not merely academic exercises; they provide access to this compound and its derivatives for biological evaluation and the potential to create novel antibiotic candidates. nih.gov

Concurrently, research into the biosynthesis of mycinamicins has unveiled the enzymatic machinery responsible for constructing this compound. The mycinamicin biosynthetic gene cluster from Micromonospora griseorubida has been sequenced, revealing a collection of 22 open reading frames. oup.comnih.govresearchgate.net This includes a seven-module polyketide synthase (PKS) system responsible for assembling the polyketide backbone of the macrolide. nih.gov this compound is a key intermediate in the post-PKS tailoring pathway. researchgate.netnih.gov Specifically, it is the substrate for the multifunctional cytochrome P450 enzyme, MycG, which catalyzes sequential hydroxylation and epoxidation reactions to generate the more complex mycinamicins. researchgate.netnih.gov Another P450 enzyme, MycCI, is involved in an earlier step of the pathway. nih.gov The elucidation of these biosynthetic steps provides valuable insights into how nature constructs such complex molecules and offers opportunities for biosynthetic engineering to produce novel macrolides.

Significance in Chemical Biology and Organic Synthesis

The research surrounding this compound holds considerable significance for both chemical biology and organic synthesis. In chemical biology, this compound is a crucial biosynthetic intermediate, and understanding its formation and subsequent transformations provides a window into the complex enzymatic processes of macrolide biosynthesis. researchgate.netnih.gov The synthesis of this compound and its analogues allows for the creation of chemical tools to probe the substrate specificity of the tailoring enzymes in the mycinamicin pathway, such as MycG. While not extensively used as a direct chemical probe for a wide range of biological targets, its role as a foundational scaffold for generating modified macrolides is critical for structure-activity relationship studies. nih.govscispace.comescholarship.orgrsc.org

In the realm of organic synthesis, this compound is a benchmark molecule that has spurred the development of new synthetic methodologies. thieme-connect.comnih.govresearchgate.net Its complex stereochemistry and functionality present a significant challenge, and the successful total syntheses of this compound are considered notable achievements. thieme-connect.comnih.gov These synthetic routes often showcase the power and precision of modern catalytic methods and provide a platform for the synthesis of other complex natural products. nih.gov The strategies developed for the synthesis of this compound contribute to the broader toolkit of organic chemists, enabling the construction of other medicinally important molecules. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C21H32O5 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |

InChI |

InChI=1S/C21H32O5/c1-5-19-17(13-22)8-6-7-9-18(23)15(3)12-16(4)21(25)14(2)10-11-20(24)26-19/h6-11,14-17,19,21-22,25H,5,12-13H2,1-4H3/b8-6+,9-7+,11-10+/t14-,15+,16-,17+,19+,21+/m0/s1 |

InChI Key |

HUAKBQRUWMYNSD-SETFNFKCSA-N |

SMILES |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O)C)C)CO |

Canonical SMILES |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO |

Synonyms |

mycinamicin IV aglycone mycinolide IV |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment Methodologies

Spectroscopic Characterization Techniques

Spectroscopic data played a crucial role in establishing the structural features of Mycinolide IV. capes.gov.br Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed in the analysis of this compound and related compounds in studies concerning its biosynthesis and synthesis. sdu.edu.cnnih.govasm.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique in organic chemistry for determining the connectivity of atoms and elucidating molecular structures, including stereochemistry. libretexts.orgscribd.compitt.edu Both ¹H NMR and ¹³C NMR are commonly utilized, providing information about the hydrogen and carbon frameworks of a molecule, respectively. scribd.compitt.edu

More advanced two-dimensional (2D) NMR techniques, such as COSY, HMQC, HMBC, TOCSY, and NOESY, offer crucial correlation data that helps piece together the molecular structure. pitt.eduuci.edu While specific detailed NMR assignments for the initial structure determination of this compound are not provided in the available snippets, the use of ¹H NMR spectral data has been documented for the identification and confirmation of synthetic intermediates in the preparation of related compounds and segments of this compound, often by comparison to literature data. marquette.educore.ac.uk This highlights the indispensable nature of NMR in confirming the structure of complex organic molecules like macrolides during both isolation and synthetic efforts.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com This information is vital for confirming the molecular formula during structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis has been specifically used in studies involving this compound and other related mycinamicins. sdu.edu.cnnih.gov Through LC-MS, this compound was identified with a characteristic mass-to-charge ratio ([M+H]⁺) of 696.35. sdu.edu.cnnih.gov High-resolution mass spectrometry (HRMS) has also been employed in the characterization of synthetic intermediates related to this compound, providing accurate mass measurements to confirm their elemental compositions. marquette.educore.ac.uk

Here is a summary of the mass spectral data for this compound from the search results:

| Compound | Ion Type | m/z Value | Citation |

| This compound | [M+H]⁺ | 696.35 | sdu.edu.cnnih.gov |

X-ray Diffraction Analysis for Absolute Stereochemistry Determination

X-ray diffraction analysis, also known as X-ray crystallography, is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, including the absolute configuration of chiral centers. tulane.edunobelprize.org

Biosynthetic Pathways and Enzymatic Mechanisms

Producing Organism and Ecological Context

Mycinolide IV and Protothis compound are 16-membered polyene macrolides isolated from the culture broth of Micromonospora griseorubida sp. nov. core.ac.uk. Micromonospora griseorubida A11725 is a specific strain known for producing mycinamicins, a series of macrolide antibiotics with potent activity against Gram-positive strains, including antibiotic-resistant human pathogens. nih.gov

Polyketide Synthase (PKS) Mediated Core Structure Formation

The core macrolactone structure of mycinamicins, including the precursor to this compound, is assembled by a modular type I polyketide synthase (PKS). oup.com

Identification and Functional Analysis of PKS Genes

The mycinamicin biosynthetic gene cluster in M. griseorubida has been sequenced, revealing several open reading frames (ORFs) involved in the process. oup.com Five large ORFs, designated mycAI through mycAV, are located in the center of the cluster and encode multifunctional modular PKS enzymes. oup.com Specifically, the gene mycAV encodes module 7 of the mycinamicin PKS and is required for the biosynthesis of the intermediate protothis compound. oup.comoup.comnih.gov Inactivation of the mycAV gene in M. griseorubida results in a strain that does not produce mycinamicins, accumulating protothis compound instead. oup.comoup.comnih.gov The productivity of mycinamicins can be restored by introducing the mycAV gene into the inactive strain. oup.comnih.gov

Biosynthetic Intermediates and their Derivatization

Protothis compound is a key biosynthetic intermediate in the pathway leading to mycinamicins. core.ac.ukoup.com It is a 16-membered macrolide aglycone. core.ac.uk this compound and Protothis compound were isolated from the culture filtrate of Micromonospora griseorubida. google.com Protothis compound itself does not possess significant antibacterial activity but serves as a precursor for the biologically active mycinamicin family of antibiotics. core.ac.uk Studies involving a mycAV-inactivated strain of M. griseorubida have shown that this mutant accumulates protothis compound, confirming its role as an intermediate immediately downstream of the PKS activity encoded by mycAV. oup.comoup.comnih.gov

Post-PKS Tailoring Modifications by Cytochrome P450 Enzymes

Following the formation of the macrolactone core by the PKS, a series of tailoring modifications, including hydroxylations and epoxidations, are carried out by enzymes such as cytochrome P450s. These modifications are crucial for generating the structural diversity and biological activity of the final mycinamicins. sdu.edu.cn

MycCI: Regioselective Hydroxylation Mechanisms

MycCI is a cytochrome P450 enzyme encoded within the mycinamicin biosynthetic gene cluster. nih.govoup.comsdu.edu.cn It is responsible for the regioselective hydroxylation of the C21 methyl group of mycinamicin VIII, which is an early macrolide form in the post-PKS tailoring pathway. nih.govsdu.edu.cnresearchgate.net In vitro studies have confirmed that MycCI catalyzes this specific hydroxylation step, converting the C21 methyl group to a hydroxymethyl group. nih.govsdu.edu.cn This modification is essential before the attachment of the 6-deoxyallose sugar unit. nih.gov The optimal activity of MycCI is dependent on the native ferredoxin MycCII, whose gene is located adjacent to mycCI in the gene cluster. nih.govsdu.edu.cn MycCII is a specific ferredoxin that binds more tightly to MycCI compared to spinach ferredoxin, leading to more efficient electron transfer and catalysis. nih.gov MycCI's activity also depends on the presence of desosamine (B1220255) sugar attached at the C5 hydroxyl group of the substrate, suggesting a role for desosamine in substrate binding and positioning, similar to what is observed with PikC, another macrolide P450. nih.gov MycCI has demonstrated the ability to hydroxylate both macrolide substrates (like mycinamicin VIII) and the corresponding aglycones (like this compound), which is notable compared to the substrate specificity of some other related P450s. nih.gov

MycG: Sequential Hydroxylation and Epoxidation Reactions

MycG is another cytochrome P450 enzyme found in the mycinamicin biosynthetic gene cluster, located immediately downstream of the self-resistance gene myrB. oup.comresearchgate.net MycG is a multifunctional P450 enzyme that catalyzes sequential hydroxylation and epoxidation reactions on the macrolactone ring. nih.govsdu.edu.cnresearchgate.net Specifically, MycG is responsible for introducing a hydroxyl group at C14 and an epoxide at the C12/C13 position. nih.govsdu.edu.cnresearchgate.net Genetic complementation analysis of mycG disruption mutants in M. griseorubida showed that these mutants fail to produce mycinamicin I and II but accumulate mycinamicin IV, indicating that MycG acts on mycinamicin IV (or mycinamicin V) as a substrate to perform these oxidative modifications. nih.govsdu.edu.cnresearchgate.net The sequential nature of these reactions by a single enzyme makes MycG the first characterized biosynthetic monooxygenase with this dual function. nih.govsdu.edu.cn Effective conversion by MycG requires the prior dimethylation of 6-deoxyallose to mycinose (B1239270) on the substrate macrolide. nih.govsdu.edu.cn MycG exhibits some substrate flexibility, recognizing mycinamicin IV, V, and III, and catalyzing hydroxylation and epoxidation at C14 and C12/13 on these intermediates. researchgate.net However, C14 on mycinamicin I is not hydroxylated by MycG. researchgate.net

Ferredoxin Dependence in P450 Catalysis (e.g., MycCII)

Cytochrome P450 enzymes play crucial roles in introducing oxidative modifications to macrolide structures. In the mycinamicin biosynthetic pathway, the P450 enzyme MycCI is responsible for the C21 methyl hydroxylation of mycinamicin VIII, an early macrolide intermediate in the post-PKS tailoring pathway. The optimal activity of MycCI is dependent on the native ferredoxin MycCII. MycCII, encoded within the mycinamicin biosynthetic gene cluster, functions by mediating electron transfer from a ferredoxin reductase to MycCI, a process essential for the catalytic cycle of the P450 enzyme. In vitro studies have demonstrated that MycCII can reconstitute the M-VIII hydroxylation activity of MycCI, and in some cases, mediates electron transfer more efficiently than non-native ferredoxins like spinach ferredoxin.

Role of Glycosyltransferases and Methyltransferases in Biosynthesis (e.g., MycE, MycF)

Glycosylation and methylation are significant tailoring reactions that contribute to the structural diversity and biological activity of mycinamicins. The mycinamicin structure typically includes two deoxysugar units: desosamine and mycinose. Mycinose is synthesized through a pathway involving several enzymes, including the O-methyltransferases MycE and MycF, and the glycosyltransferase MycD.

MycE and MycF are specifically involved in the sequential methylation of 6-deoxyallose, which is attached to the macrolactone ring, ultimately leading to the formation of mycinose. The first methylation step converts 6-deoxyallose to javose, catalyzed by one of the methyltransferases (likely MycE based on related pathways). The second methylation, catalyzed by MycF, converts javose to mycinose. These methylation steps are not merely structural modifications; they have a pronounced effect on the activity of downstream enzymes, such as the P450 MycG. The presence of the dimethylated sugar mycinose is required for efficient catalysis by MycG, which performs hydroxylation and epoxidation reactions on intermediates like mycinamicin IV. This highlights the intricate interplay between different tailoring enzymes in the mycinamicin biosynthetic pathway.

Combinatorial Biosynthesis and Pathway Engineering Strategies

Combinatorial biosynthesis and pathway engineering offer powerful approaches to generate novel natural product analogs with potentially improved properties. The mycinamicin biosynthetic gene cluster, with its modular PKS and dedicated tailoring enzymes, is a promising system for such manipulations.

Targeted gene inactivation has been a valuable tool in elucidating the function of specific genes within the mycinamicin biosynthetic cluster and in generating strains that accumulate biosynthetic intermediates. For instance, the targeted inactivation of mycAV, a gene encoding module 7 of the mycinamicin PKS, resulted in a mutant strain (M7A21) that was unable to produce mycinamicins but accumulated the intermediate protothis compound. Complementation of this mutant strain with a functional copy of the mycAV gene restored the production of mycinamicin II, confirming the role of MycAV in the biosynthesis of the macrolactone core.

Similarly, disruption of the mycCI gene leads to the accumulation of protothis compound and mycinamicin VIII, while complementation restores production of mycinamicins I and II. Inactivation of the mycG gene results in the accumulation of mycinamicin IV, demonstrating the role of MycG in the later oxidation steps. Complementation with mycG restores the production of mycinamicins I and II. These studies provide direct genetic evidence for the function of specific enzymes in the pathway and generate useful strains for further biosynthetic investigations and engineering.

Engineered strains, particularly those with blocked biosynthetic steps due to gene inactivation, can be utilized in feeding experiments to produce non-natural or intermediate this compound analogs. By feeding the mutant strain M7A21 (which accumulates protothis compound) with modified or non-natural macrolactone precursors or intermediates, it is possible to channel these compounds through the remaining intact tailoring pathway enzymes (including those responsible for glycosylation and methylation) to produce novel mycinamicin derivatives. This approach leverages the inherent enzymatic machinery of the host organism to diversify chemical structures. The productivity of such bioconversion processes can potentially be improved by optimizing fermentation and feeding conditions. Furthermore, synthetic strategies, such as diverted total synthesis, are being explored to create a range of natural and non-natural macrolide analogs, starting from intermediates like this compound.

Synthetic Methodologies and Strategies

Early Approaches to Partial and Segmental Syntheses

Initial forays into the synthesis of Mycinolide IV focused on the stereoselective preparation of its constituent chiral fragments. These early efforts were crucial in establishing reliable methods for constructing the complex stereochemical arrays present in the natural product.

The synthesis of this compound is often approached in a convergent manner, involving the preparation of two key fragments that are later coupled. These are commonly referred to as the "western" and "eastern" hemispheres of the molecule.

C11-C17 Segment: The C11-C17 portion of this compound represents a significant synthetic challenge due to the presence of multiple stereocenters. An effective method for the enantioselective synthesis of this fragment utilizes a Samarium(II) Iodide-mediated aldol (B89426) reaction. nih.gov This approach involves the reaction of a γ,δ-oxiranyl-α,β-unsaturated ester with propanal in the presence of two equivalents of Samarium(II) Iodide. This key reaction proceeds with high diastereoselectivity to furnish the desired aldol adduct, which is then converted in a few steps to the C11-C17 segment. nih.gov The use of a chiral auxiliary attached to the unsaturated ester ensures the high enantioselectivity of the process. nih.gov

C3-C9 Segment: The C3-C9 segment, often referred to as the "eastern" fragment, is characterized by a syn/anti-stereotriad. A highly effective and frequently employed method for the construction of this segment is the asymmetric vinylogous Mukaiyama aldol reaction. nih.govnih.gov This reaction establishes the crucial stereochemistry at C6 and C7. The synthesis of this fragment typically begins with an enantioenriched aldehyde, which undergoes the vinylogous Mukaiyama aldol reaction to yield an unsaturated ester with the desired stereochemical configuration. nih.gov

| Fragment | Key Stereochemical Features | Primary Synthetic Methodology |

|---|---|---|

| C11-C17 Segment | Multiple contiguous stereocenters | Samarium(II) Iodide-mediated aldol reaction |

| C3-C9 Segment | Syn/anti-stereotriad | Asymmetric vinylogous Mukaiyama aldol reaction |

The successful synthesis of the chiral fragments of this compound has been underpinned by the development and refinement of powerful stereoselective reactions.

The Samarium(II) Iodide-mediated aldol reaction has proven to be a valuable tool for the formation of carbon-carbon bonds with excellent stereocontrol. nih.gov In the context of the C11-C17 segment synthesis, the key innovation was the use of a chiral oxazolidinone auxiliary on the unsaturated epoxide precursor. nih.gov This allowed for a highly diastereoselective and enantioselective aldol reaction, generating the desired stereocenters in a predictable manner. The reaction proceeds via the formation of a samarium enolate through the fragmentation of the γ,δ-oxiranyl-α,β-unsaturated ester. nih.gov

The asymmetric vinylogous Mukaiyama aldol reaction is another cornerstone of this compound synthesis, particularly for the C3-C9 fragment. nih.govnih.gov The development of this reaction has provided a reliable method for the construction of the characteristic β-hydroxy carbonyl motif with concomitant control of remote stereocenters. The use of chiral Lewis acids or chiral auxiliaries has been instrumental in achieving high levels of enantioselectivity and diastereoselectivity. researchgate.net For the synthesis of the C3-C9 segment, an oxazaborolidine catalyst has been successfully employed to facilitate the key aldol addition. organicchemistry.eu

Total Synthesis Approaches

The culmination of fragment synthesis methodologies has enabled the total synthesis of this compound. These approaches are characterized by their strategic design, often employing convergent and unified strategies to maximize efficiency.

The retrosynthetic analysis of this compound typically involves a convergent strategy, where the macrolide is disconnected into two major fragments of comparable complexity. organicchemistry.eu A common disconnection is made at the C9-C10 ester linkage and the C10-C11 bond, leading to a "western" half (encompassing C11-C17) and an "eastern" half (containing C3-C9). organicchemistry.eu This approach allows for the independent and parallel synthesis of the two fragments, which are then coupled in the later stages of the synthesis. Further disconnections of these primary fragments then lead back to simpler, commercially available starting materials. The "eastern" fragment is often traced back to a simple chiral aldehyde, while the "western" fragment can be derived from precursors accessible through Sharpless epoxidation or other established asymmetric reactions. organicchemistry.eu

A significant advancement in the synthesis of this class of macrolides has been the development of unified synthetic strategies . nih.govnih.gov These strategies aim to access multiple related natural products, such as this compound, Aldgamycin N, and Mycinamicin IV, from a common precursor or a set of common building blocks. organicchemistry.eu This approach is highly efficient as it minimizes the need to develop entirely new synthetic routes for each target molecule.

For instance, a unified approach has been described where a key building block, representing the "eastern" hemisphere, is synthesized on a large scale. nih.govnih.gov This common intermediate can then be elaborated through different reaction pathways to furnish the precursors for both this compound and Aldgamycin N. nih.gov Key transformations that enable this divergence include Wacker oxidation or a catalyst-controlled branch-selective asymmetric hydroformylation of a terminal alkene on the common fragment. nih.govnih.gov The subsequent coupling with the appropriate "western" fragment and final cyclization and functional group manipulations then lead to the respective target macrolides. organicchemistry.eu

| Strategy | Description | Key Features | Application |

|---|---|---|---|

| Convergent Synthesis | Independent synthesis of major fragments followed by their coupling. | Higher overall yields, modularity. | Primary approach for the total synthesis of this compound. |

| Divergent Synthesis | Generation of multiple products from a common intermediate. | Efficient for creating libraries of related compounds. | Used within unified strategies to access different macrolides. |

| Unified Synthesis | A single synthetic plan to access multiple related natural products. | High efficiency, shared intermediates and methodologies. | Synthesis of this compound, Aldgamycin N, and Mycinamicin IV. |

Key Methodological Advances in Total Synthesis of this compound

The total synthesis of this compound has been a significant achievement in organic chemistry, showcasing the development and application of innovative synthetic methodologies. These strategies have been crucial in overcoming the challenges posed by the molecule's complex architecture, including its 16-membered macrolide core and multiple stereocenters. This section details the key methodological advances that have enabled the successful construction of this intricate natural product.

Asymmetric Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound with precise stereochemical control is a central challenge in its synthesis. Researchers have employed several powerful asymmetric carbon-carbon bond-forming reactions to install the required chiral centers with high efficiency and selectivity.

A pivotal step in the convergent synthesis of this compound, as demonstrated by Fürstner and coworkers, involves an asymmetric vinylogous Mukaiyama aldol reaction (VMAR). nih.govresearchgate.net This reaction serves to unite two key fragments of the molecule, establishing a crucial carbon-carbon bond and setting a key stereocenter. The VMAR is a powerful tool in complex molecule synthesis as it allows for the formation of δ-hydroxy-α,β-unsaturated esters, which are versatile intermediates. nih.gov

In the synthesis of this compound, an enantioenriched aldehyde was reacted with a silyl dienolate. The stereochemical outcome of this reaction was controlled by a chiral catalyst, highlighting the advances in catalyst-controlled asymmetric transformations. Specifically, an oxazaborolidine catalyst was successfully employed to catalyze the reaction, affording the desired product with usable diastereoselectivity. organicchemistry.eu The use of such a catalyst circumvents the need for substrate-based stereocontrol, offering a more flexible and efficient approach.

The general principle of the vinylogous Mukaiyama aldol reaction involves the activation of an aldehyde by a Lewis acid, followed by the nucleophilic attack of a silyl dienolate at the γ-position. The stereoselectivity of the reaction can be induced by using chiral Lewis acids or, as in this case, a chiral catalyst that promotes the reaction through a well-organized transition state. Other catalyst systems developed for asymmetric VMAR include copper(II) fluoride/Tol-BINAP complexes and hydrogen-bonding catalysts like TADDOL. nih.govdatapdf.commdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Feature | Ref |

|---|---|---|---|---|

| Enantioenriched Aldehyde | Silyl Dienolate | Oxazaborolidine | Catalyst-controlled diastereoselectivity | organicchemistry.eu |

| Aldehyde | Silyl Dienolate | Titanium Tetrachloride | Lewis acid catalysis | beilstein-journals.org |

| Aldehyde | Silyl Dienolate | TADDOL | Hydrogen-bond catalysis | nih.gov |

| Aldehyde | Silyl Dienolate | Copper(II) fluoride/Tol-BINAP | Chiral Lewis acid catalysis | datapdf.commdpi.com |

Another critical transformation in the synthesis of this compound is the catalyst-controlled, branch-selective asymmetric hydroformylation. nih.govresearchgate.net This reaction was employed to convert a terminal alkene into a chain-extended aldehyde, a crucial step in elaborating the side chain of the molecule. Hydroformylation, or the oxo process, is a powerful reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond.

The challenge in the hydroformylation of unsymmetrical alkenes is to control the regioselectivity (linear vs. branched aldehyde) and, in the case of prochiral alkenes, the enantioselectivity. In the synthesis of this compound, a rhodium-based catalyst system was utilized to achieve high branch selectivity, yielding the desired aldehyde product. The catalyst system consisted of a rhodium precursor and a chiral bisphosphite ligand, specifically (R,R,R)-BOBPhos. researchgate.netnih.gov

Significantly, control experiments demonstrated that the stereochemical induction was governed by the catalyst rather than being influenced by the existing stereocenters in the substrate. nih.gov This catalyst-control is highly desirable in complex molecule synthesis as it allows for the reliable installation of new stereocenters irrespective of the substrate's inherent chirality. The absolute configuration of the newly formed stereocenter was confirmed through conversion to a known derivative. nih.gov

The enantioselective synthesis of the C11–C17 fragment of this compound was accomplished using an asymmetric aldol reaction mediated by samarium(II) iodide (SmI₂). nih.gov This method is particularly effective for the stereoselective formation of β-hydroxy carbonyl compounds. SmI₂ is a powerful single-electron transfer reagent that can be used to generate nucleophilic enolates from α,β-unsaturated esters bearing a γ,δ-epoxide. nih.gov

In this specific application, a chiral oxazolidinone was installed on an unsaturated epoxide to serve as a chiral auxiliary. nih.gov This auxiliary directs the stereochemical course of the subsequent aldol reaction. The γ,δ-oxiranyl-α,β-unsaturated ester was then treated with two equivalents of SmI₂ to generate a samarium enolate. This enolate subsequently reacted with propanal to afford the desired aldol adduct. nih.gov The reaction proceeded with high diastereoselectivity (dr = 8.7:1), demonstrating the excellent stereocontrol imparted by the chiral auxiliary and the samarium-mediated process. nih.gov This key fragment was then further elaborated to complete the C11–C17 segment of this compound.

Macrolactonization Techniques

The formation of the 16-membered macrolide ring of this compound is a formidable synthetic challenge. The high conformational flexibility of the linear precursor and the potential for competing intermolecular reactions necessitate the use of highly efficient macrocyclization methods.

In the total synthesis of this compound, a stannoxane-mediated macrocyclization was employed to construct the lactone ring. organicchemistry.euthieme-connect.de This method proved to be crucial as attempts to cleave a terminal methyl ester for a more traditional macrolactonization were unsuccessful. organicchemistry.eu The stannoxane method relies on a transesterification reaction catalyzed by a distannoxane complex.

The linear precursor, a hydroxy acid methyl ester, was treated with a distannoxane catalyst, such as 1-hydroxy-3-isothiocyanato-1,1,3,3-tetrabutyldistannoxane (Shuto's catalyst), which activates the hydroxyl group and the ester carbonyl, facilitating the intramolecular cyclization. The reaction proceeds under relatively mild conditions and is tolerant of various functional groups, making it a valuable tool for the late-stage cyclization of complex molecules. Although the yield for this particular step was reported as low, it successfully provided the desired 16-membered macrolide, enabling the completion of the total synthesis. organicchemistry.eu

Stereoselective Functionalization and Transformations

The construction of the this compound carbon skeleton required several stereoselective reactions to install the correct configuration of multiple chiral centers and functional groups.

The synthesis of the "eastern" fragment of this compound commenced with a prochiral allylic alcohol. organicchemistry.eu A Sharpless asymmetric epoxidation was employed to introduce a stereocenter, yielding an epoxy alcohol. organicchemistry.eu This reaction provided the desired product with acceptable enantioselectivity. organicchemistry.eu Subsequent stereocontrolled ring-opening of the epoxide was performed to elaborate the carbon chain and install further stereocenters. While effective in establishing the desired stereochemistry, the yield for this initial epoxidation step was reported to be low. organicchemistry.eu

| Reaction Step | Method | Substrate | Key Reagents | Outcome | Reference |

| Asymmetric Epoxidation | Sharpless Epoxidation | Allylic alcohol | Ti(OiPr)₄, (+)-DET, TBHP | Enantioselective formation of epoxy alcohol | organicchemistry.eu |

A notable late-stage transformation in the synthesis of this compound was a ruthenium-catalyzed redox isomerization. researchgate.netnih.govnih.gov This reaction converted a 1,3-enyne-5-ol intermediate into the corresponding 1,3-diene-5-one derivative. nih.govresearchgate.netnih.gov This specific isomerization was a rare example of such a transformation being applied in the context of complex natural product synthesis and was crucial for establishing the conjugated dieneone system present in the macrolide core. organicchemistry.euresearchgate.netnih.gov

The synthesis involved the elaboration of a tertiary propargylic alcohol into an acyloin moiety. nih.govresearchgate.netnih.gov This was accomplished through a two-step sequence beginning with a regioselective ruthenium-catalyzed trans-hydrostannation of the alkyne. This reaction delivers the tributyltin group to the position proximal to the hydroxyl substituent. researchgate.net The resulting alkenylstannane was then subjected to a modified Chan-Lam-type coupling reaction. researchgate.net Using copper(II) trifluoroacetate ([Cu(tfa)₂]) and catalytic 4-dimethylaminopyridine (DMAP), the tin substituent was replaced with a hydroxyl group, completing the formation of the acyloin. researchgate.net

| Reaction Sequence | Key Reagents | Intermediate | Final Moiety | Reference |

| 1. Trans-Hydrostannation2. Chan-Lam Coupling | 1. [Cp*RuCl]₄, Bu₃SnH2. [Cu(tfa)₂]·H₂O, DMAP | Alkenylstannane | Acyloin | researchgate.net |

Oxidation reactions were employed at various stages to manipulate the oxidation states of key intermediates. The terminus of an alkene in a key building block was converted into a methyl ketone using a Tsuji-Wacker oxidation. researchgate.net This reaction was performed using a catalytic amount of palladium(II) chloride with copper(I) chloride as a co-catalyst and molecular oxygen as the terminal oxidant, affording the ketone in high yield. researchgate.net

In a separate step, a Swern oxidation was utilized to convert a primary alcohol into the corresponding aldehyde. researchgate.net The reaction, employing oxalyl chloride and dimethyl sulfoxide (DMSO), proceeded under mild conditions without noticeable isomerization of the product. researchgate.net The crude aldehyde obtained was sufficiently pure to be used directly in the subsequent vinylogous Mukaiyama aldol reaction. researchgate.net

| Oxidation Reaction | Substrate | Key Reagents | Product | Reference |

| Wacker Oxidation | Terminal Alkene | PdCl₂, CuCl, O₂ | Methyl Ketone | nih.govresearchgate.netnih.gov |

| Swern Oxidation | Primary Alcohol | (COCl)₂, DMSO, Et₃N | Aldehyde | researchgate.net |

Enzymatic Resolution and Biocatalysis in Synthesis

The pursuit of stereochemically pure building blocks is a cornerstone of complex molecule synthesis. In the context of this compound, enzymatic resolution and biocatalysis have emerged as powerful strategies to install key stereocenters and to envision the generation of novel derivatives. These methods offer high selectivity under mild reaction conditions, often circumventing the need for chiral auxiliaries or complex asymmetric catalytic systems.

A notable application of enzymatic resolution is found in the total synthesis of this compound, where a key chiral intermediate was efficiently obtained. A racemic alcohol, a precursor to the C1-C10 western hemisphere of the macrolide, was subjected to kinetic resolution using Pseudomonas fluorescens lipase. This enzymatic acylation selectively transformed one enantiomer into the corresponding acetate, leaving the other enantiomer as the unreacted alcohol. This process afforded the desired acetate with high enantiomeric excess, which was then carried forward in the synthesis. This enzymatic step proved to be robust and scalable, highlighting the industrial applicability of biocatalysis in the synthesis of complex natural products.

Biocatalysis also presents a promising avenue for the late-stage functionalization of the this compound scaffold, enabling the creation of derivatives that would be challenging to access through traditional chemical methods. The cytochrome P450 enzyme MycCI, from the mycinamicin biosynthetic pathway, has been identified as a versatile biocatalyst capable of hydroxylating 16-membered macrolide rings. Specifically, MycCI has been shown to hydroxylate protothis compound at the C-21 position to produce this compound. This enzymatic transformation underscores the potential of using P450 enzymes in chemoenzymatic approaches to generate novel this compound analogs with modified hydroxylation patterns, which could lead to compounds with altered biological activities.

Table 1: Enzymatic Kinetic Resolution in the Synthesis of a this compound Intermediate

| Enzyme | Substrate | Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Pseudomonas fluorescens lipase | Racemic alcohol precursor to the C1-C10 fragment | Vinyl acetate | Enantioenriched acetate | 40 | 94 |

Synthetic Exploration of this compound Derivatives and Analogs

The structural complexity of this compound offers numerous opportunities for synthetic modification to explore structure-activity relationships and develop novel therapeutic agents. Synthetic strategies towards this compound have often been designed with the explicit goal of being adaptable for the creation of a diverse range of analogs. This "unified" or "collective" approach allows for the modification of key building blocks or late-stage intermediates to generate derivatives with variations in the macrolide core and peripheral functionalities.

One of the primary avenues for generating this compound analogs is through the modification of the glycosylation pattern. The deoxysugars attached to the macrolide core are known to play a crucial role in the biological activity of macrolide antibiotics. Synthetic routes that allow for the attachment of different sugar moieties to the this compound aglycone would enable a systematic exploration of the impact of the carbohydrate portion on the compound's efficacy and spectrum of activity. While the total synthesis of fully glycosylated mycinamicins has been achieved, the focus has often been on the natural glycosylation pattern. However, the modular nature of these syntheses provides a clear path for the incorporation of non-natural sugar donors.

Furthermore, the macrolide ring itself is a prime target for modification. The flexible synthetic routes developed allow for the alteration of substituent patterns and the introduction of different functional groups at various positions around the 16-membered ring. For example, the strategies employed for the synthesis of the eastern and western hemispheres of this compound can be adapted to use different starting materials, leading to analogs with modified side chains or altered stereochemistry at specific centers.

Biocatalysis, as mentioned previously, also holds significant promise for the generation of this compound derivatives. The use of enzymes such as the P450 monooxygenase MycCI to introduce hydroxyl groups at specific positions on the macrolide scaffold is a powerful tool for late-stage functionalization. This chemoenzymatic approach can provide access to a range of hydroxylated analogs that would be difficult to synthesize using conventional chemical methods due to challenges with regioselectivity. These hydroxylated derivatives could serve as valuable intermediates for further chemical modification, such as glycosylation or acylation, to create a library of novel this compound analogs for biological screening. While the potential for the synthesis of a wide array of this compound derivatives and analogs is evident from the flexible and modular synthetic strategies that have been developed, the literature primarily focuses on the total synthesis of the natural product itself. The detailed synthesis and biological evaluation of a broad library of this compound analogs remains a promising area for future research.

Biological Activity and Mechanistic Studies Excluding Clinical Data

Investigation of Molecular Mechanisms of Action (In Vitro and Cellular Models)Investigations into the molecular mechanisms of Mycinolide IV and its analogs have primarily focused on their interactions with bacterial ribosomes and their effects on cellular processes like protein synthesis.researchgate.netresearchgate.netbrieflands.comnih.govresearchgate.net

Studies on Antimicrobial Activity against Specific Pathogens (e.g., Staphylococcus aureus)this compound and its parent mycinamicins have demonstrated antimicrobial activity against specific pathogens, particularly Staphylococcus aureus.researchgate.netoup.comumich.educhemicalprobes.orgimperial.ac.ukNovel aldgamycin macrolides, closely related to the mycinolide/mycinamicin family, have shown significant and selective activity against Staphylococcus aureus strains, such as Staphylococcus aureus 209P.researchgate.netResearch indicates that these molecules can have potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA).nih.gov

Data on Minimal Inhibitory Concentrations (MICs) for related compounds against S. aureus strains highlight their potency. For instance, a related compound, SIMR 2404, had a MIC of 2 μg/mL against MRSA and VISA. nih.gov

Future Directions and Research Perspectives

Advancements in Stereocontrolled and Convergent Synthesis

The total synthesis of complex natural products like Mycinolide IV has evolved from linear, step-intensive routes to highly efficient, catalysis-based convergent strategies. A key objective is to develop modular and flexible approaches that not only yield the target molecule but also provide access to a wide range of analogues for structure-activity relationship studies.

Recent breakthroughs have demonstrated a "unified" or "collective" approach to the synthesis of 16-membered macrolides, with this compound serving as a central target. nih.govcapes.gov.brnih.gov This strategy involves the separate synthesis of key molecular fragments (e.g., "eastern" and "western" hemispheres) which are then coupled and cyclized in the late stages. organicchemistry.eu This modularity is a hallmark of convergent synthesis, reducing the total number of steps in the longest linear sequence and allowing for independent optimization of each fragment's synthesis. nih.gov

A notable synthesis established a route to this compound in just 12 steps (longest linear sequence). capes.gov.br This efficiency was achieved through the application of several innovative, stereocontrolled reactions:

Asymmetric Vinylogous Mukaiyama Aldol (B89426) Reaction: This reaction was used to construct a key building block on a multi-gram scale, establishing crucial stereocenters early in the synthesis. capes.gov.brnih.govresearchgate.net

Catalyst-Controlled Branch-Selective Asymmetric Hydroformylation: A rhodium-catalyzed asymmetric hydroformylation was employed to install a chiral aldehyde, demonstrating a powerful method for controlling regioselectivity and stereoselectivity on a complex substrate. nih.govnih.gov

Ruthenium-Catalyzed Redox Isomerization: A rare example of a ruthenium-catalyzed redox isomerization of an enyne-ol to a diene-one was a key maneuver in constructing the macrolide's distinctive conjugated system. capes.gov.brnih.gov

Transesterification Macrolactonization: The final ring-closing step to form the 16-membered lactone was accomplished via a direct transesterification, a method that can be advantageous under nearly neutral conditions, avoiding harsh reagents that might compromise sensitive functional groups elsewhere in the molecule. capes.gov.brnih.gov

These catalysis-based methods represent a significant advancement over older syntheses that relied more heavily on the "chiral pool" (starting materials from nature). nih.gov The first total synthesis of this compound utilized novel rearrangements of epoxyalcohol derivatives to construct key fragments. oup.com In contrast, modern strategies showcase the power of catalysis to control stereochemistry and build complexity efficiently. nih.gov

| Synthetic Stage | Key Reaction Type | Purpose and Significance | Reference |

|---|---|---|---|

| Fragment Synthesis | Asymmetric Vinylogous Mukaiyama Aldol Reaction | Scalable and stereocontrolled formation of a key "western hemisphere" fragment. | capes.gov.brnih.gov |

| Fragment Elaboration | Branch-Selective Asymmetric Hydroformylation | Catalyst-controlled installation of a key aldehyde functionality with high regio- and stereoselectivity. | nih.govnih.gov |

| Fragment Coupling & Elaboration | Ruthenium-Catalyzed Redox Isomerization | Formation of the 1,3-diene-5-one moiety within the macrocyclic precursor. | capes.gov.brnih.gov |

| Macrolactonization (Ring Closure) | Transesterification | Formation of the 16-membered ring under mild, essentially neutral conditions. | capes.gov.brnih.gov |

Innovations in Biosynthetic Engineering for this compound Production

The natural producer of the mycinamicin family is the actinobacterium Micromonospora griseorubida. nih.govoup.com Research into its genome has identified the complete mycinamicin biosynthetic gene cluster (BGC), a 62 kb region containing 22 open reading frames (ORFs). nih.govoup.com Central to this cluster is the polyketide synthase (PKS) locus, mycA, which is responsible for assembling the macrolactone core of this compound. oup.comoup.com The mycA locus encodes a Type I modular PKS system comprising five large, multifunctional proteins that function across seven modules. nih.govoup.com

The identification and characterization of this BGC are the first steps toward the engineered production of this compound and its derivatives. Biosynthetic engineering offers a powerful alternative to total synthesis for producing complex molecules and generating novel analogues. Key innovations in this field include:

Heterologous Expression: The entire mycinamicin PKS gene cluster could be transferred from its native, and potentially slow-growing or genetically intractable producer, into a well-characterized and optimized host strain like Streptomyces albus or Streptomyces fradiae. nih.govmdpi.com This strategy, known as heterologous expression, has been successfully used to activate cryptic gene clusters and improve the production of other complex polyketides. mdpi.comnih.gov

Precursor Engineering: The production of 16-membered macrolides often requires a variety of extender units beyond the common malonyl-CoA and methylmalonyl-CoA. The mycinamicin PKS utilizes methylmalonyl-CoA as a substrate in four of its modules. nih.gov Production titers in a heterologous host can be improved by engineering the host to enhance the supply of necessary precursors, for example, by adding propionate (B1217596) to the culture to boost the pool of methylmalonyl-CoA. nih.gov For even more complex macrolides, entire pathways for generating unusual precursors, such as methoxymalonyl-ACP, have been successfully engineered into production hosts. nih.gov

Rational Genetic Engineering: With the BGC identified, specific genes can be targeted for modification. The mycinamicin cluster contains tailoring enzymes, such as cytochrome P450 monooxygenases (mycCI and mycG), that perform specific oxidations on the macrolide scaffold after its formation. nih.gov For instance, MycG is a dual-function P450 that catalyzes both a hydroxylation and an epoxidation step in the later stages of mycinamicin biosynthesis. nih.gov Inactivating or altering these enzymes could lead to the accumulation of specific intermediates or the creation of novel derivatives. Similarly, manipulating the glycosyltransferase genes could allow for the attachment of different sugar moieties, a common strategy for creating hybrid antibiotics. nih.govoup.com

While the heterologous production of this compound itself has not yet been reported, the foundational genetic knowledge combined with advanced synthetic biology tools makes it a highly feasible goal. nih.govoup.commdpi.com Such efforts could provide a sustainable and scalable source of this compound and serve as a platform for combinatorial biosynthesis to generate new macrolide structures.

Interdisciplinary Approaches Integrating Synthesis, Biosynthesis, and Computational Chemistry

The complexity of this compound necessitates an interdisciplinary approach where total synthesis, biosynthetic studies, and computational chemistry converge to address key challenges. Each discipline provides unique insights that, when combined, can accelerate discovery and innovation.

Synthesis and Biosynthesis Synergy: Total synthesis provides definitive proof of structure and a means to produce analogues that may be inaccessible through biology. nih.gov Conversely, understanding the biosynthetic pathway can inspire new synthetic strategies. For example, the regio- and stereospecific reactions carried out by tailoring enzymes like the P450s mycCI and mycG set a benchmark for chemists to replicate using synthetic catalysts. nih.gov Furthermore, synthetic chemistry is essential for creating probes and substrates needed to characterize biosynthetic enzymes in vitro. nih.gov

The Role of Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to understand the structure and reactivity of complex molecules like macrolides. nih.govacs.org While specific DFT studies on the this compound synthesis are not yet prominent, these methods are applied to related systems to:

Analyze Conformation: Macrolides can exist in different conformations in solution, which impacts their reactivity and biological activity. mdpi.com Computational analysis can predict stable conformations and help rationalize the stereochemical outcomes of reactions, such as the macrocyclization step. nih.gov

Elucidate Reaction Mechanisms: Computational modeling can provide insight into the transition states of key reactions, helping to explain the selectivity of catalysts used in total synthesis. nih.gov This is particularly valuable for complex, metal-catalyzed transformations like the ruthenium-catalyzed redox isomerization or the asymmetric hydroformylation used in the synthesis of this compound. nih.gov

Guide Drug Design: Structure-based drug design programs use computational tools to model the interaction between macrolides and their biological target, the bacterial ribosome. mdpi.comnih.gov By modeling these interactions, researchers can hypothesize how modifications to the this compound scaffold might overcome antibiotic resistance mechanisms. nih.gov

The integration of these three fields creates a powerful research cycle: biosynthesis reveals nature's solutions, total synthesis provides the tools to build and modify them, and computational chemistry offers a deeper understanding of the underlying molecular principles.

Exploration of Broader Macrolide Family Chemical Space Based on this compound Scaffolding

A primary driver for developing a total synthesis of a natural product is not just to make the molecule itself, but to create a platform for exploring its "chemical space." researchgate.netwikipedia.org Chemical space encompasses all possible molecules that can be created around a central structural framework, or scaffold. wikipedia.org The this compound scaffold is a privileged structure, honed by evolution, making it an excellent starting point for the discovery of new therapeutic agents.

The "unified" synthetic strategy developed for this compound is a prime example of this philosophy in action. nih.govresearchgate.net By designing a convergent route with a key, late-stage branching point, the same set of methods and intermediates can be used to access different macrolide families. The synthesis was explicitly designed to be a "path-scouting" endeavor, opening access to both the mycinamicin family (represented by this compound) and the related aldgamycin family (represented by Aldgamycin N). nih.govnih.gov These two families differ in the substitution pattern on the "western sector" of the macrolide core. nih.gov

This approach enables the exploration of the broader macrolide chemical space in several ways:

Generation of Natural Product Analogues: By slightly modifying the structure of the synthetic fragments before they are coupled, chemists can create a library of "non-natural" natural products—molecules that are structurally similar to this compound but possess novel features. This can be used to probe structure-activity relationships and find derivatives with improved properties. researchgate.net

Diversification of a Conserved Core: Dozens of natural macrolide antibiotics are known that feature variations on the same conserved 16-membered lactone core found in this compound. researchgate.net A flexible and convergent synthetic route allows for the targeted synthesis of many of these related natural products from a common set of building blocks, an approach termed "collective total synthesis." nih.gov

Accessing Underrepresented Chemical Space: While many fragment-based drug discovery libraries are dominated by flat, two-dimensional molecules, natural product scaffolds like this compound are inherently three-dimensional. nih.gov Using this complex 3D scaffold as a starting point for derivatization allows chemists to explore areas of chemical space that are rich in stereochemistry and structural complexity, increasing the chances of finding novel biological activity. nih.gov

By treating this compound not as a singular endpoint but as a foundational scaffold, synthetic chemistry provides a powerful engine for expanding the known diversity of macrolide antibiotics, offering new possibilities in the ongoing search for effective therapeutics.

Q & A

Q. How is Mycinolide IV identified and characterized in natural sources?

this compound is typically identified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with cross-validation against synthetic standards. For example, synthetic this compound’s <sup>1</sup>H NMR shifts (δ 1.25–5.50 ppm) must align with those of authentic samples derived from hydrolysis of mycinamicin IV . High-performance liquid chromatography (HPLC) is used to confirm purity, while X-ray crystallography resolves stereochemical ambiguities. Researchers should also compare spectral databases (e.g., SciFinder, Reaxys) to rule out structural analogs.

Q. What are the current synthetic routes for this compound, and how do their efficiencies compare?

Total synthesis strategies for this compound involve macrolactonization of polyketide precursors, often using Yamaguchi or Mitsunobu conditions. Key challenges include stereochemical control at C9 and C11 and managing oxidation-sensitive functional groups. A 2021 study achieved a 12-step synthesis with a 9% overall yield, emphasizing protective group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and late-stage olefin metathesis . Efficiency is evaluated by step count, yield, and scalability (Table 1).

| Route | Steps | Yield (%) | Key Step | Limitations |

|---|---|---|---|---|

| A | 12 | 9 | Macrolactonization | Low scalability |

| B | 15 | 6 | Cross-metathesis | Side reactions |

Q. What analytical methods validate this compound’s purity and stability under experimental conditions?

Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. Stability studies use accelerated degradation assays (e.g., 40°C/75% relative humidity for 4 weeks) monitored by LC-MS. For labile functional groups (e.g., epoxide rings), low-temperature NMR (e.g., −40°C in CD3OD) prevents decomposition during analysis .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Discrepancies in bioactivity (e.g., IC50 variability in antimicrobial assays) often arise from differences in cell lines, assay conditions, or compound purity. Researchers should:

- Standardize protocols (e.g., CLSI guidelines for MIC testing).

- Use orthogonal assays (e.g., time-kill kinetics alongside MIC).

- Validate compound integrity post-assay via LC-MS.

- Apply multivariate statistical analysis to isolate confounding variables (e.g., serum interference) .

Q. What experimental designs optimize mechanistic studies of this compound’s antibiotic activity?

Mechanistic studies require a combination of genetic, biochemical, and structural approaches:

- Genetic : CRISPR-Cas9 knockout libraries to identify target pathways in Staphylococcus aureus.

- Biochemical : Surface plasmon resonance (SPR) to measure binding affinity to bacterial ribosomes.

- Structural : Cryo-EM to resolve this compound-ribosome complexes at <3 Å resolution. Controls should include resistant mutants (e.g., rRNA methyltransferase-overexpressing strains) and isotopic labeling (e.g., <sup>13</sup>C-glucose) to track metabolic disruption .

Q. What strategies address low yields in this compound synthesis during scale-up?

Low yields during scale-up often stem from inefficient catalytic steps (e.g., asymmetric hydrogenation) or purification losses. Solutions include:

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?

Reproducibility requires:

- Standardized materials : Use ATCC-certified cell lines and compound batches with ≥95% purity (HPLC).

- Blinded experiments : Separate teams for compound preparation and assay execution.

- Data transparency : Publish raw data (e.g., growth curves, NMR spectra) in supplementary files with metadata (e.g., instrument settings) .

Methodological Guidelines

- For structural elucidation : Combine NOESY (for stereochemistry) and <sup>13</sup>C NMR DEPT (for carbon typing). Reference synthetic standards for absolute configuration .

- For bioassays : Include vehicle controls (e.g., DMSO) and internal standards (e.g., erythromycin) to normalize plate-to-plate variability .

- For synthetic optimization : Use computational tools (e.g., DFT for transition-state modeling) to predict reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.